4-Chloro-6,7-dimethoxyphthalazin-1-ol

Phosphodiesterase inhibitor synthesis Nucleophilic aromatic substitution Carbazeran route scouting

4-Chloro-6,7-dimethoxyphthalazin-1-ol (C₁₀H₉ClN₂O₃, MW 240.64) is a di-substituted phthalazine building block that serves as the immediate penultimate intermediate in the synthesis of Carbazeran (UK-31,557), a dual phosphodiesterase 2/3 (PDE2/PDE3) inhibitor. The compound exists as a brown solid with solubility in DMSO and DMF, and carries both a chlorine atom at the 4-position (enabling nucleophilic aromatic substitution for diversification) and electron-donating methoxy groups at the 6- and 7-positions that define the Carbazeran pharmacophoric scaffold.

Molecular Formula C10H9ClN2O3
Molecular Weight 240.64 g/mol
Cat. No. B13845038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6,7-dimethoxyphthalazin-1-ol
Molecular FormulaC10H9ClN2O3
Molecular Weight240.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)NN=C2Cl)OC
InChIInChI=1S/C10H9ClN2O3/c1-15-7-3-5-6(4-8(7)16-2)10(14)13-12-9(5)11/h3-4H,1-2H3,(H,13,14)
InChIKeyJUEDCROBTLNGOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6,7-dimethoxyphthalazin-1-ol: Core Intermediate Profile for PDE-Focused Medicinal Chemistry and Carbazeran-Derived Probe Synthesis


4-Chloro-6,7-dimethoxyphthalazin-1-ol (C₁₀H₉ClN₂O₃, MW 240.64) is a di-substituted phthalazine building block that serves as the immediate penultimate intermediate in the synthesis of Carbazeran (UK-31,557), a dual phosphodiesterase 2/3 (PDE2/PDE3) inhibitor [1]. The compound exists as a brown solid with solubility in DMSO and DMF, and carries both a chlorine atom at the 4-position (enabling nucleophilic aromatic substitution for diversification) and electron-donating methoxy groups at the 6- and 7-positions that define the Carbazeran pharmacophoric scaffold . The compound is classified as a heterocyclic aromatic chlorinated organic intermediate and is primarily sourced from specialist chemical suppliers such as Toronto Research Chemicals (Cat. No. C365985) for research and preclinical development use .

Why 4-Chloro-6,7-dimethoxyphthalazin-1-ol Cannot Be Replaced by Generic Phthalazine Intermediates in PDE-Targeted Synthesis


Generic substitution fails because the 4-chloro-6,7-dimethoxyphthalazin-1-ol scaffold carries two orthogonal structural requirements simultaneously: the 4-chloro group serves as the sole reactive handle for installing the piperidine–ethylcarbamate side chain that defines Carbazeran and its analogs, while the 6,7-dimethoxy substitution pattern is indispensable for PDE2/PDE3 target engagement [1]. Replacing this compound with non-chlorinated 6,7-dimethoxyphthalazin-1-ol eliminates the nucleophilic displacement pathway required for side-chain attachment, necessitating a fundamentally different synthetic route. Conversely, employing 4-chloro-phthalazin-1-ol without the dimethoxy groups forfeits the key pharmacophoric elements that confer the PDE inhibitory profile observed in Carbazeran (cAMP hydrolysis IC₅₀ = 4.1 μM, cGMP hydrolysis IC₅₀ = 171 μM) [2]. Thus, both the chlorine leaving group and the 6,7-dimethoxy pattern are non-negotiable for the intended downstream product profile.

Quantitative Differentiation Evidence: 4-Chloro-6,7-dimethoxyphthalazin-1-ol vs. Closest Analogs and Alternative Intermediates


4-Position Chlorine Enables Direct Nucleophilic Displacement for Carbazeran Assembly: Comparison with Non-Chlorinated 6,7-Dimethoxyphthalazin-1-ol

The 4-chloro substituent on 4-chloro-6,7-dimethoxyphthalazin-1-ol serves as an activated leaving group for SNAr reaction with piperidine-based nucleophiles, enabling direct coupling to form the 1-(6,7-dimethoxyphthalazin-1-yl)piperidine core of Carbazeran in a single step . In contrast, the non-chlorinated analog 6,7-dimethoxyphthalazin-1-ol (the phthalazinone form) lacks a displaceable leaving group at the 4-position; this necessitates either a pre-activation step (e.g., conversion to the 4-chloro species using POCl₃) or an entirely different bond-forming strategy, adding at minimum one extra synthetic step and associated yield loss [1]. The general conversion of phthalazinones to 4-chlorophthalazines via POCl₃ typically proceeds in yields that vary between 60–85% depending on substitution pattern, representing a non-trivial additional material cost and purification burden when bypassing the pre-formed 4-chloro intermediate [1].

Phosphodiesterase inhibitor synthesis Nucleophilic aromatic substitution Carbazeran route scouting

6,7-Dimethoxy Substitution Pattern Confers PDE2/PDE3 Pharmacophoric Precision: Comparison with 4-Chlorophthalazin-1-ol (Non-Methoxylated Analog)

The 6,7-dimethoxy substitution on the phthalazine ring is a critical determinant of the PDE2/PDE3 inhibitory activity of Carbazeran, the downstream product. Carbazeran, which retains the intact 6,7-dimethoxyphthalazine scaffold installed via 4-chloro-6,7-dimethoxyphthalazin-1-ol, inhibits cAMP hydrolysis with an IC₅₀ of 4.1 μM in rabbit heart ventricles while showing approximately 42-fold selectivity over cGMP hydrolysis (IC₅₀ = 171 μM) [1]. In contrast, 4-chlorophthalazin-1-ol—which lacks the 6,7-dimethoxy substitution—serves as a precursor to phthalazine PDE4 inhibitors with a completely different selectivity profile; for example, phthalazine PDE4 inhibitors derived from non-methoxylated scaffolds typically exhibit PDE4 IC₅₀ values in the low nanomolar range (e.g., pIC₅₀ = 7.0–9.7) with negligible PDE2/PDE3 activity [2]. The methoxy groups are thus not merely substituents but are pharmacophoric elements that direct isozyme selectivity.

PDE2/PDE3 inhibition Structure-activity relationship Carbazeran pharmacophore

Synthetic Tractability for Parallel Library Synthesis: Pre-Activated 4-Chloro Intermediate vs. 6,7-Dimethoxy-1,4-phthalazinediol

4-Chloro-6,7-dimethoxyphthalazin-1-ol provides a single, well-defined reactive site (C-4 chlorine) for nucleophilic displacement, enabling regioselective diversification with amine nucleophiles without protecting group manipulation. In comparison, 6,7-dimethoxy-1,4-phthalazinediol—another reported intermediate in the Carbazeran synthetic pathway—requires selective monofunctionalization at one of two chemically equivalent hydroxyl groups, introducing chemoselectivity challenges and the potential for statistical mixtures of mono- and di-substituted products . The 4-chloro intermediate thus offers unambiguous regiochemical control and compatibility with standard parallel chemistry workflows used in medicinal chemistry lead optimization .

Parallel synthesis Halogenated building block Carbazeran analog library

Metabolic Probe Development: Differential Utility of 4-Chloro Intermediate vs. Carbazeran Final Product for Aldehyde Oxidase (AO) Studies

Carbazeran is a well-characterized aldehyde oxidase 1 (AOX1) substrate, undergoing rapid 4-oxidation to 4-oxo-carbazeran in human liver cytosol, which results in very low oral bioavailability (approximately 5% F) and limits its development as a therapeutic agent [1]. The 4-chloro intermediate (4-chloro-6,7-dimethoxyphthalazin-1-ol) occupies the same 4-position that is the site of metabolic oxidation in Carbazeran but contains a chlorine atom instead of the piperidine–ethylcarbamate moiety, making it a non-substrate for AOX1. This differential susceptibility to AO-mediated metabolism means the 4-chloro intermediate can serve as a starting point for synthesizing AO-resistant Carbazeran analogs through structure–metabolism relationship (SMR) studies, an option not available when procuring only the final Carbazeran product [2]. Additionally, the 4-chloro group itself can be exploited to install deuterated or fluorinated side chains at the 4-position to further probe metabolic soft spots [1].

Aldehyde oxidase metabolism Carbazeran 4-oxidation Metabolic probe synthesis

High-Value Application Scenarios for 4-Chloro-6,7-dimethoxyphthalazin-1-ol Based on Verified Differentiation Evidence


Carbazeran and Carbazeran-Analog Library Synthesis for PDE2/PDE3 Probe Development

Medicinal chemistry teams synthesizing Carbazeran or focused analog libraries targeting PDE2/PDE3 should procure this intermediate to enable a one-step SNAr diversification at the 4-position with piperidine-based amines, bypassing the need for in-house POCl₃ chlorination of 6,7-dimethoxyphthalazin-1-ol. This directly reduces synthetic sequence length and eliminates hazardous reagent handling . The unambiguous regiochemistry of the 4-chloro leaving group ensures single-product formation in parallel chemistry workflows optimized for lead optimization throughput.

Aldehyde Oxidase (AOX1) Structure–Metabolism Relationship (SMR) Studies Using 4-Position Diversification

DMPK laboratories investigating the structure–metabolism relationship of aldehyde oxidase can use this compound as a modular scaffold to synthesize 4-substituted Carbazeran analogs with systematically varied side chains at the site of metabolic oxidation. The chlorine atom serves as a synthetic handle for introducing deuterated, fluorinated, or sterically hindered substituents designed to block or attenuate AOX1-mediated 4-oxidation, enabling the exploration of AO-resistant PDE2/PDE3 inhibitors [1]. This approach is not accessible from the final Carbazeran molecule, which already bears the metabolically labile piperidine–ethylcarbamate group at the 4-position.

Phthalazine Core Intermediate for PDE Isozyme Selectivity Profiling Panels

Research groups running PDE selectivity profiling panels can employ this compound as the common phthalazine core intermediate for synthesizing matched molecular pairs that systematically explore the impact of 4-position substituents on PDE isozyme selectivity (PDE2 vs. PDE3 vs. PDE4 vs. PDE10). The 6,7-dimethoxy groups are preserved as fixed pharmacophoric elements that anchor PDE2/PDE3 activity, while the 4-chloro handle permits rapid analoging to probe selectivity determinants, supporting the construction of selectivity hypotheses grounded in quantitative SAR data .

Metabolite Reference Standard Synthesis for Carbazeran Bioanalytical Method Development

Bioanalytical laboratories developing LC-MS/MS methods for Carbazeran and its metabolites require authentic reference standards of the 4-oxo and other phase I metabolites. The 4-chloro intermediate can be converted to 4-oxo-carbazeran and related metabolites via controlled hydrolysis and coupling chemistry, providing a well-defined synthetic entry to metabolite standards that are commercially unavailable. This supports method validation for preclinical and clinical pharmacokinetic studies where Carbazeran serves as a probe substrate for human aldehyde oxidase activity [1].

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